4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide
Description
4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a structurally complex benzamide derivative featuring a pyrazolo[3,4-d]pyrimidine core. The molecule incorporates a tert-butyl group at the 4-position of the benzamide moiety, a 3-chlorophenyl substituent on the pyrazolo[3,4-d]pyrimidine ring, and a 3-methyl group on the pyrazole ring.
For example, 4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-35-3) shares a similar benzamide-pyrazolopyrimidine scaffold and exhibits molecular weight (387.4 g/mol) and functional group compatibility, suggesting comparable synthetic pathways and physicochemical properties .
Properties
IUPAC Name |
4-tert-butyl-N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN7O/c1-16-12-22(31-25(35)17-8-10-18(11-9-17)26(2,3)4)34(32-16)24-21-14-30-33(23(21)28-15-29-24)20-7-5-6-19(27)13-20/h5-15H,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAIVUXXSGUCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-(3-Chlorophenyl)Pyrazole-4-Carbonitrile
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-1-(3-chlorophenyl)pyrazole-4-carbonitrile with formamidine acetate in refluxing ethanol. This method achieves regioselective ring closure at position 4, critical for subsequent functionalization.
Reaction Conditions :
Halogenation for Cross-Coupling
To enable Suzuki-Miyaura coupling with the pyrazole intermediate, the pyrazolo[3,4-d]pyrimidine core is halogenated at position 4 using iodine and N-iodosuccinimide (NIS) in dichloromethane.
Procedure :
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Reactants : 1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1 eq), NIS (1.1 eq).
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Conditions : DCM, rt, 2 hours.
Preparation of 3-Methyl-1H-Pyrazol-5-Amine
Hydrazine Cyclization with β-Ketonitrile
The pyrazole ring is synthesized via cyclization of β-ketonitrile derivatives with hydrazine hydrate. For 3-methyl substitution, methyl acetoacetate is condensed with hydrazine in methanol.
Synthetic Route :
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Methyl acetoacetate (1 eq) reacts with hydrazine hydrate (1.2 eq) in methanol at 50°C for 4 hours.
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Intermediate : 3-Methyl-1H-pyrazol-5-amine formed in 92% yield.
Key Data :
Coupling of Pyrazolo[3,4-d]Pyrimidine and Pyrazole Intermediates
Buchwald-Hartwig Amination
A palladium-catalyzed coupling links Intermediate A (iodopyrazolo[3,4-d]pyrimidine) with Intermediate B (pyrazole-5-amine).
Optimized Conditions :
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Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
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Base : Cs₂CO₃ (2 eq).
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Solvent : Toluene, 110°C, 12 hours.
Advantages :
Acylation with 4-tert-Butylbenzoyl Chloride
Amide Bond Formation
The final step involves reacting the coupled intermediate with 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions.
Procedure :
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Reactants : Amine intermediate (1 eq), 4-tert-butylbenzoyl chloride (1.5 eq).
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Base : NaOH (1.5 eq) in water/dichloromethane biphasic system.
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Conditions : 0°C to rt, 2 hours.
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) affords the pure product.
Analytical Characterization
Spectroscopic Data
Comparative Yields Across Methods
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Cyclocondensation | 78 | 98.5 |
| Pyrazole synthesis | Hydrazine route | 92 | 99.2 |
| Coupling | Buchwald-Hartwig | 70 | 97.8 |
| Acylation | Schotten-Baumann | 65 | 98.1 |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Early routes suffered from poor regiocontrol during pyrazole cyclization. Switching from hydrazine hydrate to methylhydrazine improved selectivity for the 3-methyl isomer.
Purification of Polar Intermediates
The amine-containing intermediates exhibited high polarity, complicating column chromatography. Implementing reverse-phase HPLC with acetonitrile/water gradients enhanced recovery.
Industrial-Scale Considerations
Patent WO2016066673A1 highlights critical improvements for manufacturing:
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Heating with concentrated HCl yields 4-tert-butylbenzoic acid and the corresponding amine derivative.
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Basic Hydrolysis : Reaction with NaOH produces sodium 4-tert-butylbenzoate and the free amine.
Table 1: Hydrolysis Conditions and Yields
| Condition | Reagents | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 110 | 78 | |
| Basic hydrolysis | 5M NaOH, ethanol | 80 | 65 |
Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl and benzamide aryl groups participate in EAS. Halogenation and sulfonation are observed:
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Chlorination : Reaction with Cl₂/FeCl₃ introduces additional chlorine atoms at the para position of the benzamide ring.
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Sulfonation : Treatment with fuming H₂SO₄ yields sulfonic acid derivatives.
Table 2: EAS Reactivity Trends
| Reaction Type | Position Modified | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Chlorination | Benzamide ring | 4-tert-butyl-3-chlorobenzamide | 82 | |
| Sulfonation | 3-chlorophenyl ring | 3-chloro-5-sulfophenyl derivative | 71 |
Nucleophilic Substitution at the Chlorophenyl Group
The 3-chlorophenyl group undergoes nucleophilic displacement with amines or alkoxides:
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Amination : Reaction with piperidine in DMF replaces chlorine with a piperidine moiety (yield: 68%) .
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Methoxylation : Treatment with NaOMe in methanol substitutes chlorine with a methoxy group.
Functionalization of the Pyrazole Ring
The 3-methylpyrazole moiety reacts via:
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Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ introduces additional methyl groups.
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Oxidation : Treatment with KMnO₄ oxidizes the methyl group to a carboxylic acid .
Table 3: Pyrazole Ring Modifications
| Reaction | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | 3,5-dimethylpyrazole derivative | 75 | |
| Oxidation | KMnO₄, H₂O | Pyrazole-3-carboxylic acid | 60 |
Coupling Reactions Involving the Pyrazolo[3,4-d]pyrimidine Core
The nitrogen-rich pyrazolo[3,4-d]pyrimidine scaffold participates in Pd-catalyzed cross-couplings:
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Suzuki Coupling : Reaction with aryl boronic acids introduces substituted aryl groups at position 4 (yield: 73%) .
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Buchwald–Hartwig Amination : Forms C–N bonds with secondary amines.
Photochemical Reactivity
UV irradiation in the presence of O₂ generates reactive oxygen species (ROS), leading to decomposition of the chlorophenyl group (half-life: 2.5 hours).
Key Research Findings
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Solubility Enhancement : Acylation of the pyrazole nitrogen with polyethylene glycol (PEG) chains improves aqueous solubility by 12-fold.
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Biological Stability : The 3-chlorophenyl group resists enzymatic degradation in liver microsomes (t₁/₂ > 6 hours) .
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Thermal Decomposition : Pyrolysis at 300°C produces chlorinated benzodiazepine analogs as major byproducts .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. Compounds similar to 4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, studies have demonstrated that modifications in the pyrazolo structure can lead to enhanced selectivity against cancer cells while sparing normal cells .
Inflammation and Pain Management
The pyrazolo compounds are also being studied for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential applications in treating conditions such as arthritis or other inflammatory diseases. Case studies have reported promising results in animal models where similar compounds reduced inflammation markers significantly .
Neurological Disorders
There is emerging evidence that pyrazolo derivatives can exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems and provide therapeutic benefits in conditions like Alzheimer's disease or Parkinson's disease. Research has focused on their ability to cross the blood-brain barrier, a critical factor for any potential neuropharmaceutical application .
Antimicrobial Properties
Some studies have explored the antimicrobial activity of pyrazolo compounds against various pathogens. The structural diversity of these compounds allows for interactions with bacterial cell membranes or enzymes, potentially leading to new antimicrobial agents that could address antibiotic resistance issues .
Case Studies and Research Findings
Mechanism of Action
The compound's mechanism of action is multifaceted. It exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions within the active site of the target molecule. The pathways involved can include inhibition of enzyme activity, blocking of receptor sites, or altering gene expression patterns, leading to therapeutic outcomes.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Bioactivity : The 3-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to 4-fluorophenyl (e.g., ) or unsubstituted phenyl groups .
Spectroscopic and Physicochemical Properties
While NMR data for the target compound are unavailable, analogous compounds exhibit characteristic peaks:
Biological Activity
4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a complex organic compound belonging to the pyrazole class of compounds. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structure and Properties
The compound's structure can be represented as follows:
This structure features a tert-butyl group, a chlorophenyl moiety, and two pyrazole rings, which contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Inhibition of COX Enzymes : The compound was evaluated for its ability to inhibit COX-1 and COX-2 enzymes. In vitro assays revealed that it exhibited IC50 values comparable to standard anti-inflammatory drugs such as diclofenac and celecoxib. For instance, certain derivatives showed IC50 values against COX-2 as low as 0.04 μmol, indicating potent anti-inflammatory effects .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on different cancer cell lines.
- Mechanism of Action : The compound is believed to exert its anticancer effects by modulating signaling pathways associated with cell proliferation and apoptosis. Specifically, it may inhibit protein kinase B (PKB/Akt) pathways that are often dysregulated in cancer .
- Case Studies : In a screening study involving multicellular spheroids, the compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Detailed Research Findings
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?
Methodological Answer: Synthesis typically involves modular assembly of the pyrazolo[3,4-d]pyrimidine core followed by functionalization. Key steps include:
- Core Template Strategy : Use 1,5-diarylpyrazole scaffolds (e.g., 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl derivatives) as intermediates. Condensation reactions with tert-butyl-substituted benzamides are critical for introducing steric bulk .
- Reaction Optimization : Employ K₂CO₃ in DMF for nucleophilic substitutions to attach the benzamide group, ensuring controlled temperature (20–25°C) to avoid side reactions .
- Protecting Groups : Use tert-butyl groups to enhance solubility during purification. Chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for isolating intermediates .
Q. How can researchers optimize purification of intermediates with high steric hindrance?
Methodological Answer:
- Chromatographic Techniques : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA modifier) for polar intermediates .
- Recrystallization : For tert-butyl-substituted derivatives, employ mixed solvents (e.g., ethanol/dichloromethane) to improve crystal lattice formation .
- Analytical Validation : Confirm purity via ¹H NMR (DMSO-d₆, 400 MHz) and LC-MS (ESI+ mode) to detect trace impurities .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human or rodent) to assess CYP450-mediated degradation, which may explain discrepancies in efficacy .
- Pharmacokinetic Profiling : Conduct AUC (area under the curve) studies in rodent models to correlate plasma concentration with observed activity .
Q. What advanced methods are recommended for refining crystallographic data of this compound?
Methodological Answer:
- Software Tools : Use SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, N). Validate with R-factor convergence (<5%) and Fo-Fc difference maps .
- Twinned Data Handling : For crystals with pseudo-merohedral twinning, apply the TWIN/BASF commands in SHELX to deconvolute overlapping reflections .
- Hydrogen Bond Analysis : Use Olex2 or Mercury to map interactions between the pyrazolo[3,4-d]pyrimidine core and solvent molecules, ensuring geometric accuracy .
Q. How can Design of Experiments (DoE) improve synthesis optimization?
Methodological Answer:
- Parameter Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, catalyst loading). For example, vary Pd(OAc)₂ (0.5–2 mol%) in Suzuki-Miyaura couplings .
- Response Surface Modeling : Apply central composite designs to optimize reaction time (8–24 hrs) and solvent ratios (THF/H₂O) for maximum yield .
- Robustness Testing : Validate optimized conditions across three independent batches to ensure reproducibility (±5% yield variance) .
Q. What computational strategies support SAR analysis and molecular docking?
Methodological Answer:
- Docking Protocols : Use AutoDock Vina or Glide (Schrödinger) with flexible ligand sampling. Set grid boxes around the ATP-binding pocket of kinase targets (e.g., PDB: 3POZ) .
- QSAR Modeling : Train models with MOE or RDKit descriptors (e.g., logP, polar surface area) and random forest regression to predict IC₅₀ values .
- Free Energy Calculations : Perform MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to rank binding poses and validate against experimental IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
